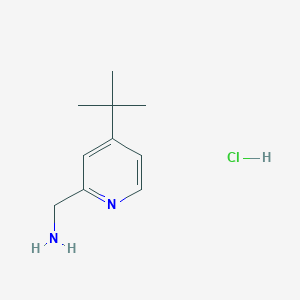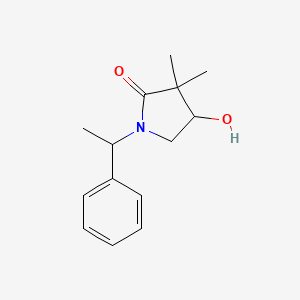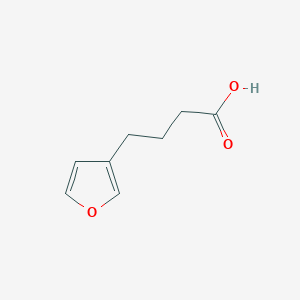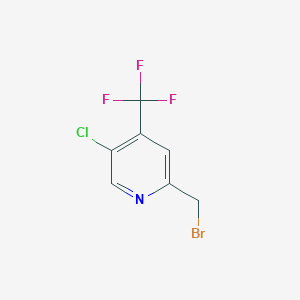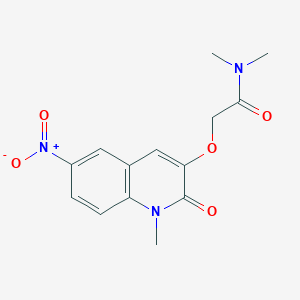
N,N-Dimethyl-2-((1-methyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-2-((1-methyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with nitro, oxo, and acetamide groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-((1-methyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the nitro and oxo groups. The final step involves the formation of the acetamide moiety through a reaction with dimethylamine.
Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Nitro and Oxo Groups: The nitro group can be introduced via nitration using concentrated nitric acid, while the oxo group can be added through oxidation reactions.
Formation of Acetamide Moiety: The final step involves the reaction of the intermediate compound with dimethylamine in the presence of a suitable catalyst to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N,N-Dimethyl-2-((1-methyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro and oxo groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at specific positions on the quinoline core.
科学研究应用
N,N-Dimethyl-2-((1-methyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N,N-Dimethyl-2-((1-methyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in critical cellular processes.
相似化合物的比较
N,N-Dimethyl-2-((1-methyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline-2,4-dione: A compound with a similar core structure but different functional groups.
Nitroquinoline: A compound with a nitro group on the quinoline core but lacking the acetamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in other similar compounds.
属性
分子式 |
C14H15N3O5 |
|---|---|
分子量 |
305.29 g/mol |
IUPAC 名称 |
N,N-dimethyl-2-(1-methyl-6-nitro-2-oxoquinolin-3-yl)oxyacetamide |
InChI |
InChI=1S/C14H15N3O5/c1-15(2)13(18)8-22-12-7-9-6-10(17(20)21)4-5-11(9)16(3)14(12)19/h4-7H,8H2,1-3H3 |
InChI 键 |
VJEKVDWCRRBBSV-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C(C1=O)OCC(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



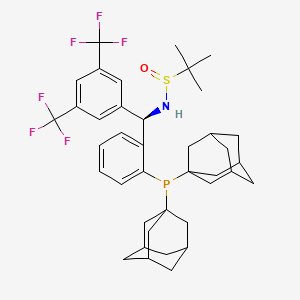


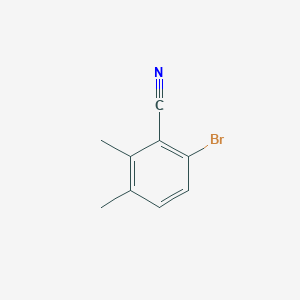
![5-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13653835.png)

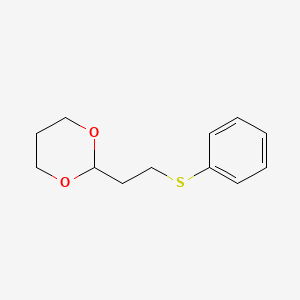
![3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13653850.png)
![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)phenyl]maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B13653859.png)
